molecular formula C10H9NO B1583196 2-Methoxyquinoline CAS No. 6931-16-4

2-Methoxyquinoline

Cat. No.: B1583196
CAS No.: 6931-16-4
M. Wt: 159.18 g/mol
InChI Key: ZTQNUTNKGQGWCM-UHFFFAOYSA-N
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Description

2-Methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group attached to the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C10H9NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with methoxyacetaldehyde under acidic conditions. Another method includes the reaction of 2-chloroquinoline with sodium methoxide in methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to 2-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-methoxyquinoline can be categorized into several key areas:

1. Medicinal Chemistry

  • Antimicrobial Activity : this compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens, including resistant strains such as MRSA. Research has shown that specific derivatives exhibit substantial inhibition zones compared to standard antibiotics.
  • Anticancer Properties : Studies have evaluated the anticancer potential of this compound derivatives on human cancer cell lines (e.g., MDA-MB-231, A549). Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through the modulation of apoptosis-regulating genes .
  • Antidiabetic Activity : Recent research has focused on the inhibitory effects of this compound derivatives on the α-glucosidase enzyme, which is crucial in managing type 2 diabetes mellitus. Compounds synthesized from this base showed potent inhibition with IC50 values comparable to established drugs like acarbose .

2. Biochemical Analysis

  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and enzyme activity. This interaction is vital for understanding drug interactions and metabolic pathways in pharmacology .
  • Cellular Effects : this compound modulates cell signaling pathways such as MAPK/ERK, impacting processes like cell proliferation and differentiation. This property makes it a valuable probe for studying cellular mechanisms.

Anticancer Activity

A study investigated the effects of various quinoline derivatives on human cancer cell lines (C-32, MDA-MB-231, A549). The findings revealed that specific derivatives significantly inhibited cell growth and induced apoptosis by altering the expression of key genes involved in apoptosis regulation (BCL-2 and BAX) .

Antimicrobial Efficacy

Research assessing the antibacterial activity of synthesized quinoline derivatives against Gram-positive bacteria demonstrated that compounds derived from this compound exhibited substantial inhibition zones compared to standard antibiotics like amoxicillin .

Antidiabetic Potential

In a recent study, a series of aryl-quinoline-4-carbonyl hydrazone derivatives were synthesized based on this compound. These compounds displayed potent α-glucosidase inhibitory activity with IC50 values ranging from 26.0 to 459.8 µM, indicating their potential as therapeutic agents for diabetes management .

Data Table: Biological Activities of this compound Derivatives

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of MRSA and other pathogens
AnticancerInduction of apoptosis in cancer cell lines
AntidiabeticInhibition of α-glucosidase
Enzyme InteractionModulation of cytochrome P450 activity

Mechanism of Action

The mechanism of action of 2-Methoxyquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antibacterial and anticancer activities.

Comparison with Similar Compounds

    2-Chloroquinoline: Similar in structure but with a chlorine atom instead of a methoxy group.

    2-Hydroxyquinoline: Contains a hydroxyl group at the second position.

    2-Methylquinoline: Features a methyl group at the second position.

Uniqueness: 2-Methoxyquinoline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound in various applications.

Biological Activity

2-Methoxyquinoline is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline ring with a methoxy group at the second position. The molecular formula is C10H9NOC_{10}H_{9}NO, with a molecular weight of approximately 175.19 g/mol. Its structure contributes to its chemical reactivity and biological interactions.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : The compound has demonstrated activity against various microorganisms, including bacteria and fungi. For instance, derivatives of quinoline have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : this compound and its derivatives have been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest the following pathways:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, some studies have focused on its inhibitory effects on α-glucosidase, which is relevant in diabetes management and cancer metabolism .
  • Molecular Interactions : Molecular docking studies reveal that this compound can effectively bind to target proteins such as topoisomerases and DNA gyrases, which are essential for DNA replication and repair in cancer cells .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various quinoline derivatives on human cancer cell lines (C-32, MDA-MB-231, A549). The results indicated that specific derivatives of this compound significantly reduced cell viability and induced apoptosis by altering the expression of apoptosis-regulating genes such as BCL-2 and BAX .
  • Antimicrobial Efficacy : Another research effort assessed the antibacterial activity of synthesized quinoline derivatives against Gram-positive bacteria. Compounds derived from this compound exhibited substantial inhibition zones compared to standard antibiotics like amoxicillin .

Data Table

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Biological ActivityTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntioxidantN/AIC50 = 5 µg/mL
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AnticancerMDA-MB-231IC50 = 36 µM
Enzyme Inhibitionα-GlucosidaseIC50 = 66.5 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxyquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines or through modifications of pre-existing quinoline scaffolds. For example, intermediate 4-azido-6-methoxy-2-methylquinoline can undergo click chemistry with propargyl alcohol under reflux conditions, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., using 1,4-dioxane), temperature (reflux vs. room temperature), and catalysts (e.g., PdCl₂(dcpf)/K₃PO₄) to enhance reaction efficiency . Monitoring via TLC or HPLC ensures reaction completion and purity.

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm. Aromatic protons in the quinoline ring show splitting patterns between δ 7.0–8.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 for C₁₀H₉NO) confirm the molecular formula .
  • X-ray Crystallography : Used for unambiguous confirmation, as seen in derivatives like 8-substituted-2-methoxyquinolines, where unit cell parameters (e.g., a = 7.7–7.9 Å, α = 87–89°) are determined .

Q. What are the key differences in reactivity between this compound and its positional isomers (e.g., 4-methoxyquinoline)?

  • Methodological Answer : The methoxy group at position 2 alters electronic density distribution, making the C-3 position more electrophilic. This contrasts with 4-methoxyquinoline, where the methoxy group directs reactivity to C-5/C-6. Comparative studies using DFT calculations or Hammett parameters can quantify these effects .

Advanced Research Questions

Q. How can crystallographic data (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in this compound derivatives?

  • Methodological Answer : Hirshfeld surfaces quantify non-covalent interactions:

  • H⋯H Contacts : Dominant (~65–67% of surface area) in derivatives like 8-substituted-2-methoxyquinolines, indicating van der Waals-driven packing .
  • C–H⋯π Interactions : Observed in crystal structures (e.g., d = 2.7–3.0 Å) contribute to stability. Software like CrystalExplorer visualizes these interactions .
  • Energy Frameworks : Dispersion forces (Edis) dominate over electrostatic contributions in isoelectronic analogs, as shown in triclinic P1 crystals .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent IC₅₀ measurements (e.g., Ki = 0.97–524 nM in receptor assays) .
  • Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., replacing piperidine with piperazine in 8-position boosts 5-HT1A affinity by ~2-fold .
  • Assay Validation : Use positive controls (e.g., Adoprazine for dopamine receptor studies) to calibrate activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (LogS = -3.5), critical for bioavailability.
  • Docking Studies : Target-specific docking (e.g., with 5-HT1A receptors) identifies key residues (e.g., Asp116 for hydrogen bonding) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Ethical and Reproducibility Considerations

  • Data Sharing : Raw crystallographic data (e.g., CIF files) must be deposited in repositories like the Cambridge Structural Database (CSD) for independent validation .
  • Synthetic Reproducibility : Report reaction yields, purification methods, and spectroscopic benchmarks to align with guidelines in Beilstein Journal of Organic Chemistry .

Properties

IUPAC Name

2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNUTNKGQGWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219369
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-16-4
Record name 2-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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